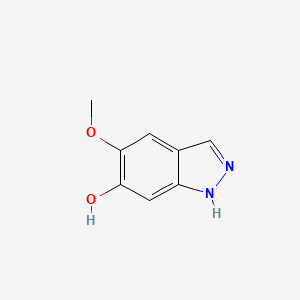

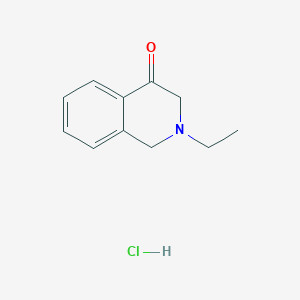

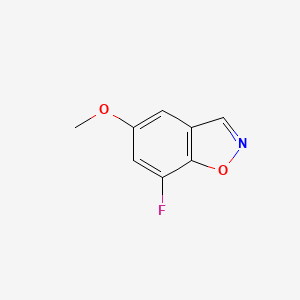

![molecular formula C22H17F3N4O3 B2530255 3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921536-61-0](/img/structure/B2530255.png)

3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-benzyl-5-methyl-2,4-dioxo-N-(3-(trifluoromethyl)phenyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide" is a complex molecule that appears to be related to the family of heterocyclic compounds, specifically pyrrolo[3,2-d]pyrimidine derivatives. These compounds are of interest due to their potential pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione leads to the formation of complex heterocycles, which upon thermal recyclization, produce spiro compounds with potential biological activity . Although the exact synthesis of the compound is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of pyrrolo[3,2-d]pyrimidine derivatives is characterized by a fused bicyclic ring system that includes a pyrrole and a pyrimidine ring. The presence of substituents such as benzyl and trifluoromethyl groups can significantly influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of such compounds is often explored to enhance their biological properties. For example, the methylation of the pyridine moiety in related compounds has been investigated as a means to optimize analgesic properties. This modification has been shown to increase the biological activity of para-substituted derivatives, suggesting that similar modifications in pyrrolo[3,2-d]pyrimidine derivatives could also lead to enhanced biological effects .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not provided, related compounds exhibit properties that are influenced by their molecular structure. The presence of multiple oxygen and nitrogen atoms within the core structure suggests the possibility of hydrogen bonding, which could affect solubility and pharmacokinetics. The substitution patterns on the rings, such as the trifluoromethyl group, could also impact the lipophilicity of the compound, which is an important factor in drug design .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Research has focused on synthesizing novel heterocyclic compounds derived from similar chemical structures, demonstrating a broad interest in exploring their chemical properties and reactivity. For example, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone showcases the versatility of heterocyclic chemistry in producing compounds with potential therapeutic applications (Abu‐Hashem, Al-Hussain, Zaki, 2020).

Biological Activity and Applications

The biological activities of similar compounds, such as anti-inflammatory, analgesic, antimicrobial, and antiviral properties, are significant areas of research. Compounds showing COX-1/COX-2 inhibition and analgesic and anti-inflammatory activities underline the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, Zaki, 2020). Additionally, the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents highlight the importance of these compounds in drug discovery and development (Rahmouni et al., 2016).

Molecular Design and Electronics

The rational design of compounds for electronic applications, such as materials with high electron mobility and triplet energy, demonstrates the crossover of organic chemistry into materials science. Studies on pyrimidine-containing compounds for their electron transporting properties in organic light-emitting devices (OLEDs) provide insights into the potential use of similar compounds in electronic devices (Yin et al., 2016).

Mecanismo De Acción

Target of Action

It’s known that many bioactive aromatic compounds containing the indole nucleus, which is present in this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, indole derivatives can inhibit the replication of certain viruses . The exact interaction between this compound and its targets would need further investigation.

Biochemical Pathways

Indole derivatives, which share a similar structure with this compound, are known to affect a broad range of biochemical pathways due to their diverse biological activities

Result of Action

Compounds with similar structures have been found to have a variety of effects, such as antiviral activity, where they inhibit the replication of certain viruses

Propiedades

IUPAC Name |

3-benzyl-5-methyl-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N4O3/c1-28-12-16(19(30)26-15-9-5-8-14(10-15)22(23,24)25)17-18(28)20(31)29(21(32)27-17)11-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,26,30)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSADPJCHZBPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

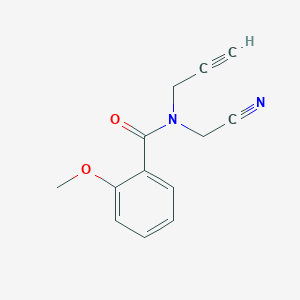

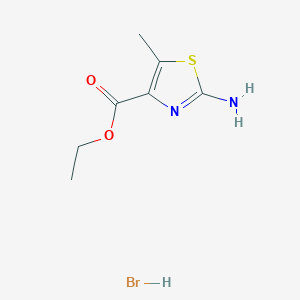

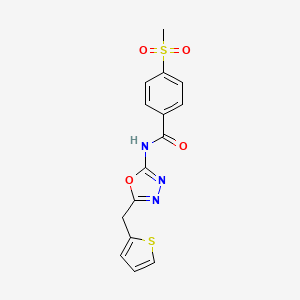

![4-fluoro-N-[1-(4-methylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide](/img/structure/B2530172.png)

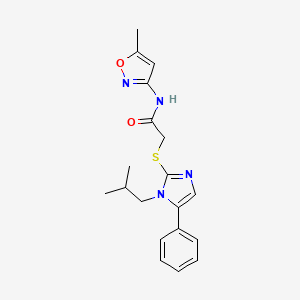

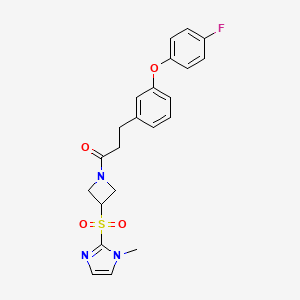

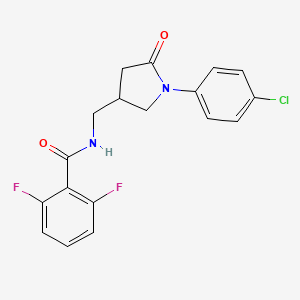

![3-(4-chlorophenyl)-1-((6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2530179.png)

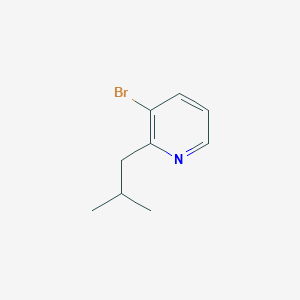

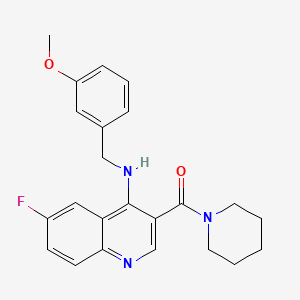

![3-fluoro-4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2530192.png)